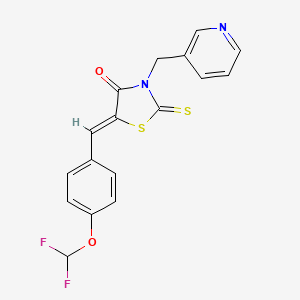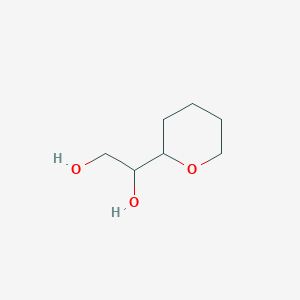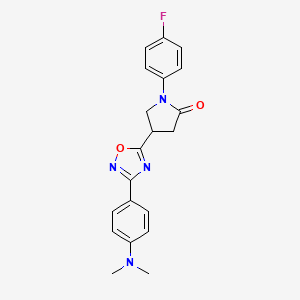
(Z)-5-(4-(difluoromethoxy)benzylidene)-3-(pyridin-3-ylmethyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiazolidinones, including compounds with complex substituents like the one , are typically synthesized via Knoevenagel condensation or related condensation reactions. These methods involve the reaction of rhodanine or thiazolidine-2,4-dione derivatives with aldehydes in the presence of catalysts, under conditions that promote the formation of the desired double bond configuration (Z or E). Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times for these compounds (Kandeel & Youssef, 2001).
Molecular Structure Analysis
The molecular structure of thiazolidinones and their derivatives has been extensively studied using various analytical techniques. X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly used to determine the geometric parameters, confirm stereochemistry, and understand the electronic structure of these compounds. Such studies reveal the non-planar nature of these molecules and the presence of intramolecular and intermolecular contacts that influence their reactivity and physical properties (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinones participate in a variety of chemical reactions, including further condensation reactions, nucleophilic addition, and cycloadditions. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating groups on the thiazolidinone core. For instance, reactions with nitrile oxides or azomethine ylides can lead to the formation of oxadiazines or spiro compounds, demonstrating the versatile reactivity of the thiazolidinone scaffold (Feitoza et al., 2012; Barakat et al., 2018).
Physical Properties Analysis
The physical properties of thiazolidinones, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular structure. The introduction of substituents like difluoromethoxy groups can significantly alter these properties. X-ray crystallography and Hirshfeld surface analysis provide insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that define the solid-state properties of these compounds (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties of thiazolidinones, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the nature and position of substituents on the core structure. Studies on the complexation behavior with metals highlight the ligand properties of thiazolidinones, which are relevant for understanding their biological activities and potential as catalysts or sensors. The substitution pattern can significantly affect their binding affinity and selectivity towards different metal ions (Matczak-Jon et al., 2010).
科学的研究の応用
Synthesis and Structural Studies
- (Z)-5-(4-(difluoromethoxy)benzylidene)-3-(pyridin-3-ylmethyl)-2-thioxothiazolidin-4-one and related compounds have been synthesized and studied for their structural properties. For instance, Kandeel and Youssef (2001) discuss the reactions of similar compounds with nitrile oxides, highlighting their structural characteristics (Kandeel & Youssef, 2001).
Antimicrobial and Cytotoxic Activities
- These compounds have been explored for their antimicrobial and cytotoxic activities. Feitoza et al. (2012) synthesized a series of similar compounds, finding significant antibiotic activity against certain bacteria and cytotoxic effectiveness against specific cancer cell lines (Feitoza et al., 2012).
Inhibitory Effects and Protein Kinase Inhibition
- These compounds have been evaluated for their inhibitory effects on certain enzymes and proteins. For example, Bourahla et al. (2021) focused on synthesizing libraries of 1,3-thiazolidin-4-ones to test their activity against protein kinases, which could be relevant in treating neurological or oncological disorders (Bourahla et al., 2021).
Supramolecular Structures
- Delgado et al. (2005) explored the supramolecular structures of similar compounds, analyzing their hydrogen-bonded dimers, chains of rings, and sheet formations (Delgado et al., 2005).
Computational and Theoretical Studies
- Khelloul et al. (2016) conducted a detailed study involving X-ray crystal diffraction, NMR spectra, and theoretical investigations on a closely related compound, offering insights into its molecular structure and intermolecular interactions (Khelloul et al., 2016).
Tyrosinase Inhibition Studies
- Lingjuan et al. (2012) studied the inhibitory effect of a similar compound on tyrosinase, which is significant in understanding its potential applications in food science and biochemistry (Lingjuan et al., 2012).
特性
IUPAC Name |
(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S2/c18-16(19)23-13-5-3-11(4-6-13)8-14-15(22)21(17(24)25-14)10-12-2-1-7-20-9-12/h1-9,16H,10H2/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJEYXNKRTASK-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)
![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)
![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)
![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)


![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)

